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Compound Name: Pararosaniline Hydrochloride

Cat. No.: B147766 Get Quote

Introduction

The Feulgen staining technique, first developed by Robert Feulgen and Heinrich Rossenbeck

in 1924, is a highly specific and quantitative histochemical method for visualizing and

measuring the DNA content in cell nuclei. Its specificity arises from the chemical reaction that

targets the deoxyribose sugar of DNA, making it distinct from RNA. The intensity of the

resulting stain is directly proportional to the amount of DNA present, allowing for the accurate

determination of genome size and ploidy levels in plant cells through techniques like

microspectrophotometry or image cytometry. This method is a cornerstone in plant biology,

genetics, and drug development for studies involving cell cycle analysis, genetic stability, and

the effects of various treatments on nuclear DNA.

Principle of the Method

The Feulgen reaction is a two-step process:

Acid Hydrolysis: The plant tissue is treated with warm hydrochloric acid (HCl). This mild

hydrolysis selectively cleaves the glycosidic bonds between purine bases (adenine and

guanine) and the deoxyribose sugars in the DNA backbone, creating apurinic acid. This

process unmasks reactive aldehyde groups at the C1 position of the deoxyribose molecules.

RNA is not hydrolyzed under these conditions and is therefore not stained.

Staining with Schiff Reagent: The tissue is then immersed in Schiff reagent, a colorless

solution prepared by treating a magenta dye like basic fuchsin or pararosaniline with
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sulfurous acid. The newly exposed aldehyde groups in the hydrolyzed DNA react with the

Schiff reagent, restoring its quinoid structure and resulting in a characteristic bright reddish-

purple or magenta color specifically at the location of the DNA.

The stoichiometry of this reaction ensures that the amount of dye bound is proportional to the

DNA content, making it a reliable method for quantification.

Experimental Protocols
Reagent Preparation
1. Schiff Reagent (de Tomasi's Method)

Dissolve 1 gram of basic fuchsin in 200 mL of boiling distilled water.

Shake thoroughly and cool the solution to 50°C.

Filter the solution and add 30 mL of 1N HCl to the filtrate.

Cool to room temperature and add 1 gram of potassium metabisulfite (K₂S₂O₅).

Allow the solution to stand in a tightly stoppered, dark bottle overnight, or until it becomes a

light straw or faint pink color.

If the solution is not fully decolorized, add 0.5 grams of activated charcoal, shake for a

minute, and filter through coarse filter paper.

Store refrigerated in a dark, tightly-stoppered bottle. The solution is no longer usable when it

turns reddish.

2. 1N Hydrochloric Acid (HCl)

Slowly add 83.3 mL of concentrated HCl (12N) to 916.7 mL of distilled water. Caution:

Always add acid to water.

3. Sulfite Wash Solution (Optional)

Prepare a 10% aqueous solution of potassium metabisulfite.
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Staining Protocol for Plant Root Tips (e.g., Allium cepa)
Fixation:

Excise fresh root tips and immediately immerse them in a 3:1 mixture of absolute ethanol

and glacial acetic acid (Farmer's fixative).

Fix for at least 2-4 hours at 4°C. For longer-term storage, transfer to 70% ethanol and

store in a freezer.

Note: Fixatives containing strong acids, like Bouin's fluid, should be avoided as they can

cause premature hydrolysis.

Rinsing:

Rehydrate the fixed root tips by passing them through a graded ethanol series (e.g., 70%,

50%, 30%) for 10 minutes each, followed by three 15-minute rinses in distilled water.

Hydrolysis:

Place the root tips in pre-warmed 1N HCl at 60°C in a water bath or oven.

The optimal hydrolysis time is critical and must be determined empirically for each plant

species and fixative used. A typical range is 8-12 minutes. Over-hydrolysis can degrade

the DNA, while under-hydrolysis results in weak staining.

For some plant tissues, hydrolysis in 5N HCl for 50-60 minutes at room temperature can

be an effective alternative.

Post-Hydrolysis Rinsing:

Immediately stop the hydrolysis by transferring the root tips to cold distilled water and

rinse thoroughly three times for 5 minutes each to remove all traces of acid.

Staining:

Transfer the root tips to Schiff reagent in a dark container.
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Stain for 30-90 minutes at room temperature, or until the tissue develops a deep purple

color.

Washing:

Rinse the stained tips three times for 10 minutes each with freshly prepared sulfite wash

solution or cold distilled water to remove excess Schiff reagent.

Slide Preparation (Squash Method):

Place a single stained root tip in a drop of 45% acetic acid on a clean microscope slide.

Macerate the tissue gently with a needle to spread the cells.

Place a coverslip over the preparation and apply gentle, even pressure with your thumb

through a piece of filter paper to create a monolayer of cells.

Dehydration and Mounting (for permanent slides):

Dehydrate the slides through a graded series of ethanol (e.g., 70%, 95%, 100%).

Clear in xylene and mount with a compatible resinous mounting medium.

Data Presentation and Quantification
Quantitative analysis is performed using a microspectrophotometer or an image analysis

system to measure the Integrated Optical Density (IOD) of the stained nuclei. The IOD is

proportional to the total amount of dye and, therefore, to the DNA content.

Table 1: Example of DNA Quantification Data from Allium cepa Root Tip Meristem
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Cell
Population

Number of
Nuclei
Measured

Mean IOD
(Arbitrary
Units)

Standard
Deviation

Calculated
DNA Content
(pg)

Chicken

Erythrocyte

(Standard)

50 125.4 4.2 2.5

Telophase (2C) 100 835.6 25.1 16.7

Prophase (4C) 100 1668.5 58.9 33.3

Note: DNA content is calculated relative to a known standard (e.g., chicken red blood cells, 2.5

pg DNA). The IOD ratio of 2C to 4C nuclei is expected to be approximately 1:2.

Visualizations
Chemical Principle of Feulgen Reaction

To cite this document: BenchChem. [Application Notes: Feulgen Staining for DNA
Quantification in Plant Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147766#feulgen-staining-protocol-for-dna-
quantification-in-plant-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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